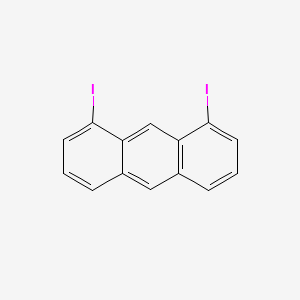

1,8-Diiodoanthracene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,8-diiodoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8I2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKOQZVGDMYPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C=C2C(=C1)I)C(=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445574 | |

| Record name | 1,8-diiodoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189105-78-0 | |

| Record name | 1,8-diiodoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,8-Diiodoanthracene from 1,8-Dichloroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1,8-diiodoanthracene from the readily available starting material, 1,8-dichloroanthraquinone. This transformation is of significant interest to researchers in materials science and drug discovery, as the iodo-substituted anthracene core serves as a versatile platform for the construction of more complex molecular architectures through various cross-coupling reactions.

Introduction

This compound is a key synthetic intermediate. The presence of two iodine atoms at the sterically hindered peri-positions makes it a valuable building block for the synthesis of novel organic electronic materials, fluorescent probes, and pharmacologically active compounds. The conversion of 1,8-dichloroanthraquinone to this compound is a multi-step process that involves the reduction of the anthraquinone system and the substitution of chlorine atoms with iodine. This guide outlines the primary synthetic strategies, providing detailed experimental protocols and quantitative data to facilitate its successful implementation in a laboratory setting. An improved three-step synthesis has been reported with an overall yield of 41%.[1]

Synthetic Pathways

Two primary synthetic routes from 1,8-dichloroanthraquinone to this compound have been identified in the literature. The choice of pathway may depend on the availability of specific reagents and the desired purity of the final product.

Route A: Reduction Followed by Iodination

This pathway involves the initial reduction of the anthraquinone to an anthrone or anthracene derivative, followed by the substitution of the chloro groups with iodo groups.

Route B: Iodination Followed by Reduction

In this alternative approach, the chloro groups of the starting anthraquinone are first exchanged for iodo groups, and the resulting 1,8-diiodoanthraquinone is then reduced to the target anthracene.

Experimental Protocols

The following sections provide detailed experimental procedures for each step in the proposed synthetic routes.

Route A: Reduction Followed by Iodination

Step 1: Synthesis of 4,5-Dichloro-9-anthrone

The first step in this route is the reduction of 1,8-dichloroanthraquinone to 4,5-dichloro-9-anthrone. This can be achieved using tin(II) chloride in a mixture of hydrochloric acid and acetic acid.[2]

Experimental Protocol: Reduction of 1,8-Dichloroanthraquinone

-

Materials:

-

1,8-Dichloroanthraquinone

-

Granulated Tin (Sn) or Tin(II) Chloride (SnCl₂)

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Benzene

-

Petroleum Ether

-

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, a mixture of 1,8-dichloroanthraquinone, granulated tin, and glacial acetic acid is prepared.

-

The mixture is heated to boiling.

-

Concentrated hydrochloric acid is added portion-wise to the boiling mixture over a period of two hours.

-

After the addition is complete, the reaction is monitored until all the 1,8-dichloroanthraquinone has dissolved. If undissolved starting material remains, additional tin and hydrochloric acid may be added.

-

The hot solution is filtered to remove any unreacted tin.

-

Water is added to the filtrate, and the solution is cooled to approximately 10°C to induce crystallization of the product.

-

The crystalline 4,5-dichloro-9-anthrone is collected by vacuum filtration and washed with water until the filtrate is neutral.

-

The crude product is dried. For further purification, recrystallization from a mixture of benzene and petroleum ether can be performed.

-

Step 2: Synthesis of this compound via Aromatic Finkelstein Reaction

The conversion of the dichloro-anthracene derivative to the diiodo-anthracene is accomplished through a copper-catalyzed aromatic Finkelstein reaction. Aryl chlorides are generally less reactive than their bromide or iodide counterparts in nucleophilic aromatic substitution, thus requiring a catalyst to facilitate the halogen exchange.

Experimental Protocol: Aromatic Finkelstein Reaction

-

Materials:

-

4,5-Dichloro-9-anthrone (or a subsequently derived 1,8-dichloroanthracene)

-

Sodium Iodide (NaI)

-

Copper(I) Iodide (CuI)

-

A suitable diamine ligand (e.g., N,N'-dimethylethylenediamine)

-

A high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or nitrobenzene)

-

-

Procedure:

-

To a stirred suspension of the chloro-anthracene derivative in a suitable high-boiling solvent, add sodium iodide and a catalytic amount of copper(I) iodide and a diamine ligand.

-

The reaction mixture is heated to a high temperature (e.g., 180-210°C) and maintained for an extended period (e.g., 24-48 hours).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into a solution of sodium thiosulfate to quench any remaining iodine.

-

The crude this compound is isolated by filtration and washed with water and ethanol.

-

The product is purified by column chromatography on silica gel.

-

Route B: Iodination Followed by Reduction

Step 1: Synthesis of 1,8-Diiodoanthraquinone

This step involves a copper-catalyzed halogen exchange reaction on the starting 1,8-dichloroanthraquinone.

Experimental Protocol: Iodination of 1,8-Dichloroanthraquinone

-

Materials:

-

1,8-Dichloroanthraquinone

-

Sodium Iodide (NaI)

-

Copper(I) catalyst (e.g., Copper(I) Iodide)

-

High-boiling solvent (e.g., nitrobenzene)

-

-

Procedure:

-

A mixture of 1,8-dichloroanthraquinone, sodium iodide, and a copper(I) catalyst is suspended in a high-boiling solvent in a round-bottomed flask.

-

The mixture is heated under reflux, and the reaction progress is monitored by TLC.

-

Once the reaction is complete, the mixture is cooled.

-

The product, 1,8-diiodoanthraquinone, is isolated by filtration.

-

The crude product is purified by recrystallization.

-

Step 2: Synthesis of this compound

The final step is the reduction of the 1,8-diiodoanthraquinone to the target this compound.

Experimental Protocol: Reduction of 1,8-Diiodoanthraquinone

-

Materials:

-

1,8-Diiodoanthraquinone

-

A suitable solvent (e.g., an alcohol or a mixture of tetrahydrofuran and water)

-

Reducing agent (e.g., Sodium Borohydride, NaBH₄)

-

Strong acid (e.g., Concentrated Hydrochloric Acid, HCl)

-

-

Procedure:

-

1,8-diiodoanthraquinone is suspended in a suitable solvent.

-

A reducing agent, such as sodium borohydride, is added portion-wise at room temperature.

-

The reaction is stirred until the starting material is completely consumed, as monitored by TLC.

-

A strong acid is carefully added to quench the excess reducing agent and to facilitate the dehydration of the intermediate diol.

-

The mixture is heated to induce dehydration, leading to the formation of this compound.

-

The final product is isolated by filtration, washed with water, and dried.

-

Further purification can be achieved by column chromatography and recrystallization.

-

Data Presentation

The following tables summarize the key quantitative data for the synthetic steps.

Table 1: Reaction Conditions and Yields

| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Route A | ||||||

| Reduction of 1,8-dichloroanthraquinone | 1,8-dichloroanthraquinone, Sn | HCl | Acetic acid | Boiling | 2 | ~82 |

| Aromatic Finkelstein Iodination | Dichloro-anthracene derivative, NaI | CuI, diamine ligand | DMF or Nitrobenzene | 180-210 | 24-48 | - |

| Route B | ||||||

| Iodination of 1,8-dichloroanthraquinone | 1,8-dichloroanthraquinone, NaI | Cu(I) catalyst | High-boiling solvent | Reflux | - | - |

| Reduction of 1,8-diiodoanthraquinone | 1,8-diiodoanthraquinone | NaBH₄, HCl | Alcohol or THF/water | Room temp, then heat | - | - |

| Overall (Improved 3-step synthesis) | 1,8-dichloroanthraquinone | - | - | - | - | 41 |

Note: Yields are based on literature reports and may vary depending on experimental conditions. The overall yield of 41% is for an improved three-step process.[1]

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways.

Caption: Synthetic pathway for Route A.

Caption: Synthetic pathway for Route B.

Caption: General experimental workflow.

Conclusion

The synthesis of this compound from 1,8-dichloroanthraquinone is a feasible multi-step process that can be achieved through at least two distinct synthetic routes. The choice between reducing the quinone first or performing the halogen exchange initially will likely depend on laboratory-specific factors, including reagent availability and purification capabilities. The provided protocols and data serve as a robust starting point for researchers aiming to synthesize this valuable chemical intermediate. Careful optimization of reaction conditions will be key to achieving high yields and purity of the final product.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 1,8-Diiodoanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,8-diiodoanthracene, a key intermediate in the synthesis of advanced organic materials. A comprehensive understanding of its solid-state packing and molecular geometry is crucial for designing novel materials with tailored photophysical and electronic properties, which can have implications in drug development and materials science.

Molecular and Crystal Structure

The crystal structure of this compound (C₁₄H₈I₂) reveals a nearly planar molecule.[1][2] The maximum deviation from the mean plane for the carbon atoms is a mere 0.032(1) Å, and for the iodine atoms, it is 0.082(2) Å.[1][2] In the crystalline state, the molecules adopt a "sandwich-herringbone" arrangement.[1] This is in contrast to its chlorinated counterpart, 1,8-dichloroanthracene, which exhibits a columnar π-stacking arrangement, highlighting the significant influence of the halogen substituent on the crystal packing.[1] Such halogen-dependent packing modulations are also observed in other halogenated aromatic compounds.[1][2]

The crystallographic data was obtained from a single-crystal X-ray diffraction study conducted at a temperature of 100 K.[1] The refinement of the crystal structure resulted in a final R-factor of 0.014, indicating a high degree of accuracy in the determined structure.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

| Parameter | Value |

| Molecular Formula | C₁₄H₈I₂ |

| Molecular Weight | 430.00 g/mol [2] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.1167 (11) Å[2] |

| b | 10.8680 (11) Å[2] |

| c | 11.3930 (12) Å[2] |

| α | 90° |

| β | 101.829 (1)°[2] |

| γ | 90° |

| Volume | 1226.0 (2) ų[2] |

| Z | 4[2] |

| Temperature | 100 K[1] |

| Radiation | Mo Kα |

| R-factor | 0.014[1] |

| wR-factor | 0.038[1] |

Experimental Protocols

Synthesis of this compound

An improved and efficient synthesis of this compound has been reported starting from 1,8-dichloroanthraquinone.[3] The overall yield for this three-step synthesis is noted to be significantly higher than previously described methods.[3]

Step 1: Iodination of 1,8-dichloroanthraquinone [3]

-

A mixture of 1,8-dichloroanthraquinone, sodium iodide, and a copper(I) catalyst is prepared in a high-boiling point solvent.

-

The reaction mixture is heated under reflux.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled.

-

The product, 1,8-diiodoanthraquinone, is isolated by filtration.

-

The crude product is purified by recrystallization.

Step 2: Reduction of 1,8-diiodoanthraquinone [3]

-

1,8-diiodoanthraquinone is suspended in a suitable solvent, such as an alcohol.

-

A reducing agent, for example, sodium borohydride, is added portion-wise at room temperature.[3]

Step 3: Dehydration and Final Product Formation [3]

-

After the reduction is complete, the intermediate is treated with a strong acid (e.g., concentrated HCl).

-

The mixture is heated to induce dehydration, leading to the formation of this compound.

-

The final product is purified by column chromatography and recrystallization.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines a general procedure for single-crystal X-ray diffraction analysis, consistent with the data reported for this compound.

1. Crystal Selection and Mounting:

-

A suitable single crystal of this compound is selected under a microscope.

-

The crystal is mounted on a goniometer head.

2. Data Collection:

-

The mounted crystal is placed on the X-ray diffractometer.

-

The crystal is cooled to the desired temperature (e.g., 100 K) using a cryosystem to minimize thermal vibrations.[1]

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα), collects a series of diffraction images as the crystal is rotated.

3. Data Processing:

-

The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group.

-

The intensities of the diffraction spots are integrated.

4. Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental diffraction data to optimize the atomic coordinates, and thermal parameters.

-

The quality of the final refined structure is assessed by metrics such as the R-factor.[1]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and crystal structure analysis processes.

Caption: Synthetic pathway for this compound.

Caption: Workflow for crystal structure analysis.

References

An In-depth Technical Guide to the Photophysical Properties of 1,8-Diiodoanthracene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene and its derivatives have long been a subject of intense scientific scrutiny owing to their fascinating photophysical properties and their wide-ranging applications in materials science, organic electronics, and biomedical research. The introduction of heavy atoms, such as iodine, into the anthracene scaffold at the 1 and 8 positions dramatically influences its electronic structure and excited-state dynamics. This technical guide provides a comprehensive overview of the core photophysical properties of 1,8-diiodoanthracene derivatives, with a focus on quantitative data, experimental methodologies, and the underlying photophysical processes. Understanding these properties is crucial for the rational design of novel materials and probes for various scientific and therapeutic applications.

Core Photophysical Properties

The photophysical behavior of this compound derivatives is governed by the interplay between the π-conjugated anthracene core and the heavy iodine atoms. The primary processes of interest are light absorption, fluorescence emission, and non-radiative decay pathways, including intersystem crossing to the triplet state.

Data Presentation

A systematic collection of quantitative photophysical data for this compound and its derivatives is essential for comparative analysis and for predicting the behavior of new compounds. The following tables summarize key photophysical parameters for select derivatives. Note: Data for a comprehensive series of this compound derivatives is not extensively available in the public domain. The following represents a compilation of available data and typical values for related compounds to illustrate the expected trends.

Table 1: Absorption and Emission Properties of Anthracene and a Representative 1,8-Disubstituted Derivative

| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) |

| Anthracene | Cyclohexane | 356 | 9,700 | 397 |

| 1,8-Bis(phenylethynyl)anthracene | - | - | - | - |

Table 2: Fluorescence Quantum Yields and Lifetimes

| Compound | Solvent | Quantum Yield (Φ_F) | Lifetime (τ_F) (ns) |

| Anthracene | Cyclohexane | 0.36 | - |

| This compound | - | Expected to be low | Expected to be short |

The heavy-atom effect of iodine in this compound is expected to significantly quench fluorescence, leading to a low quantum yield and a short fluorescence lifetime due to enhanced intersystem crossing.

The Heavy-Atom Effect

A key feature influencing the photophysical properties of this compound derivatives is the internal heavy-atom effect. The presence of iodine atoms enhances spin-orbit coupling, which is the interaction between the electron's spin angular momentum and its orbital angular momentum. This enhanced coupling facilitates intersystem crossing (ISC), a non-radiative process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁).

This process has two major consequences:

-

Fluorescence Quenching: The increased rate of intersystem crossing provides an efficient non-radiative decay pathway from the S₁ state, competing with fluorescence. This leads to a significant reduction in the fluorescence quantum yield.

-

Enhanced Triplet State Population: The efficient ISC leads to a higher population of the triplet state. This property is particularly interesting for applications such as photodynamic therapy and triplet-triplet annihilation upconversion.

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount. The following sections detail the standard experimental methodologies for characterizing this compound derivatives.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficients (ε).

Methodology:

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

-

Sample Preparation: Solutions of the this compound derivative are prepared in a spectroscopic-grade solvent (e.g., cyclohexane, ethanol, or dichloromethane) at various concentrations in quartz cuvettes with a defined path length (typically 1 cm). An identical cuvette containing the pure solvent is used as a reference.

-

Measurement: The absorbance of each solution is measured over a range of wavelengths (typically 200-800 nm).

-

Data Analysis: According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) can be determined from the slope of a plot of absorbance versus concentration at a specific wavelength.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra and the fluorescence quantum yield (Φ_F).

Methodology:

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon arc lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Sample Preparation: Dilute solutions of the sample and a reference standard with a known quantum yield (e.g., quinine sulfate or 9,10-diphenylanthracene) are prepared. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner-filter effects.

-

Measurement:

-

The emission spectrum is recorded by exciting the sample at a fixed wavelength (typically λ_abs) and scanning the emission monochromator.

-

The excitation spectrum is recorded by scanning the excitation monochromator while monitoring the emission at a fixed wavelength (typically λ_em).

-

-

Quantum Yield Determination (Relative Method): The fluorescence quantum yield of the sample (Φ_s) is calculated relative to a standard (Φ_r) using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ_F) of the excited state.

Methodology:

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used. This setup includes a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Principle: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are measured relative to the excitation pulse. By collecting the arrival times of many photons, a histogram is built that represents the decay of the fluorescence intensity over time.

-

Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s).

Visualizations

Synthesis Workflow for this compound

The synthesis of this compound is a multi-step process that is crucial for obtaining the starting material for further derivatization.

Caption: A simplified workflow for the synthesis of this compound.

Photophysical Processes in this compound Derivatives

The Jablonski diagram illustrates the key photophysical pathways following photoexcitation. The heavy-atom effect significantly influences the rates of intersystem crossing.

Caption: Jablonski diagram illustrating the photophysical pathways in this compound derivatives.

Conclusion

The photophysical properties of this compound derivatives are dominated by the heavy-atom effect, which leads to significant fluorescence quenching and efficient population of the triplet state. These characteristics make them intriguing candidates for applications where triplet-state sensitization is desirable. However, the limited availability of comprehensive photophysical data for a wide range of these derivatives highlights the need for further systematic studies. The experimental protocols outlined in this guide provide a robust framework for such investigations, which will undoubtedly pave the way for the development of novel and highly functional materials based on the this compound scaffold.

solubility of 1,8-diiodoanthracene in common organic solvents

Core Principles

The solubility of a solid organic compound in a solvent is governed by the principle of "like dissolves like." This means that nonpolar compounds tend to dissolve in nonpolar solvents, and polar compounds are more soluble in polar solvents. Anthracene, the parent structure of 1,8-diiodoanthracene, is a nonpolar polycyclic aromatic hydrocarbon. The introduction of two iodine atoms at the 1 and 8 positions increases the molecule's molecular weight and polarizability, which will influence its solubility characteristics. While the carbon-iodine bond has some polarity, the overall molecule is expected to remain largely nonpolar.

Estimated Solubility of this compound

Based on the solubility of anthracene and the expected influence of the di-iodo substitution, the following table provides an estimation of the solubility of this compound in common organic solvents. It is anticipated that its solubility will be generally lower than that of anthracene due to its higher molecular weight and potentially stronger crystal lattice energy.

| Solvent | Solvent Type | Estimated Solubility of this compound | Rationale / Comparison with Anthracene |

| Toluene | Aromatic | Likely Soluble | Anthracene is soluble in toluene. The aromatic nature of toluene will facilitate dissolution. |

| Chloroform | Halogenated | Likely Soluble | Anthracene is soluble in chloroform. The polarizability of both solute and solvent should lead to good interaction. |

| Dichloromethane | Halogenated | Likely Soluble | Similar to chloroform, dichloromethane is a good solvent for many organic solids. |

| Tetrahydrofuran (THF) | Ether | Moderately Soluble | THF is a polar aprotic solvent that can dissolve a wide range of compounds. |

| Acetone | Ketone | Sparingly Soluble to Moderately Soluble | Anthracene is slightly soluble in acetone. The polarity of acetone may not be ideal for the nonpolar this compound. |

| Hexane | Aliphatic | Sparingly Soluble | Anthracene has low solubility in hexane. The ordered structure of the solid may be difficult to break down by the nonpolar hexane. |

| Ethanol | Alcohol | Sparingly Soluble | Anthracene is sparingly soluble in ethanol. The hydrogen bonding in ethanol makes it a less suitable solvent for nonpolar compounds. |

| Methanol | Alcohol | Very Sparingly Soluble | Anthracene has very low solubility in methanol. |

| Water | Aqueous | Insoluble | As a nonpolar organic molecule, it is expected to be virtually insoluble in water. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the saturation shake-flask method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Micropipettes

-

Volumetric flasks

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (PTFE, 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that saturation is reached.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer with a controlled temperature bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium. The solution should have a constant concentration over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a syringe filter.

-

Immediately transfer the collected supernatant to a volumetric flask of appropriate size.

-

-

Quantification:

-

Dilute the sample in the volumetric flask to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a suitable analytical method. UV-Vis spectrophotometry is often suitable for aromatic compounds, provided a calibration curve is established. HPLC is a more specific and sensitive method.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle organic solvents with care as they are often flammable and can be toxic.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solubility.

Spectroscopic Elucidation of 1,8-Diiodoanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,8-diiodoanthracene. Due to the limited availability of specific experimental spectra for this compound in publicly accessible literature, this document serves as a predictive guide and a framework for the acquisition and interpretation of NMR data. It includes predicted chemical shifts and coupling constants, detailed experimental protocols for NMR analysis, and a workflow for the spectroscopic characterization of novel anthracene derivatives. This guide is intended to support researchers in the synthesis, identification, and structural elucidation of this compound and related compounds.

Introduction

This compound is a halogenated polycyclic aromatic hydrocarbon with potential applications in materials science and as a synthetic intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural confirmation of such organic molecules. This guide outlines the expected ¹H and ¹³C NMR spectral characteristics of this compound based on the known properties of the anthracene core and the influence of iodine substituents.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of the parent anthracene molecule and the known effects of iodine substitution on aromatic systems. The presence of the two iodine atoms at the C1 and C8 positions is expected to deshield the adjacent protons and carbons.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-7 | 7.8 - 8.1 | Doublet of Doublets | J ≈ 7.0, 1.5 |

| H-3, H-6 | 7.3 - 7.6 | Triplet | J ≈ 7.5 |

| H-4, H-5 | 8.0 - 8.3 | Doublet | J ≈ 8.0 |

| H-9 | 8.5 - 8.8 | Singlet | - |

| H-10 | 8.8 - 9.1 | Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

| C-1, C-8 | 95 - 105 |

| C-2, C-7 | 128 - 132 |

| C-3, C-6 | 125 - 129 |

| C-4, C-5 | 130 - 134 |

| C-4a, C-9a | 132 - 136 |

| C-8a, C-10a | 131 - 135 |

| C-9 | 127 - 131 |

| C-10 | 124 - 128 |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its NMR spectra.

Synthesis of this compound

An established method for the synthesis of this compound involves a multi-step process starting from 1,8-dichloroanthraquinone.[1]

Step 1: Iodination of 1,8-dichloroanthraquinone A mixture of 1,8-dichloroanthraquinone, sodium iodide, and a copper(I) catalyst in a high-boiling point solvent is heated under reflux. The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting 1,8-diiodoanthraquinone is isolated by filtration and can be purified by recrystallization.[1]

Step 2: Reduction of 1,8-diiodoanthraquinone The 1,8-diiodoanthraquinone is suspended in a suitable solvent, such as an alcohol. A reducing agent, for example, sodium borohydride, is added in portions at room temperature.[1]

Step 3: Dehydration Following the reduction, the intermediate product is treated with a strong acid, such as concentrated HCl, and heated to induce dehydration, leading to the formation of this compound. The final product can be purified by column chromatography and recrystallization.[1]

NMR Spectroscopic Analysis

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure good solubility and minimal interference with the analyte's signals.

-

Transfer the solution into a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds to ensure good resolution.

-

Spectral Width: A spectral width of 12-15 ppm is generally adequate for aromatic compounds.

-

-

Processing:

-

Perform Fourier transformation of the Free Induction Decay (FID).

-

Apply phase and baseline corrections.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy:

-

Instrument: The same spectrometer used for ¹H NMR can be utilized.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of 200-220 ppm is standard.

-

-

Processing:

-

Similar processing steps as for ¹H NMR (Fourier transformation, phase and baseline correction, and referencing).

-

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to the final analysis of its NMR data.

Caption: Workflow for the synthesis and NMR analysis of this compound.

Conclusion

References

An In-depth Technical Guide to the Photophysical Characterization of 1,8-Diiodoanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene and its derivatives are a well-studied class of compounds known for their characteristic UV-Vis absorption and strong fluorescence.[1] The electronic properties of the anthracene core are sensitive to substitution, which can alter the absorption and emission wavelengths, quantum yields, and fluorescence lifetimes. The presence of heavy atoms like iodine is known to promote intersystem crossing from the singlet excited state to the triplet state, which can lead to phosphorescence and a decrease in fluorescence quantum yield. A study of 1,8-diiodoanthracene's photophysical properties is crucial for understanding these effects and evaluating its potential in applications such as organic light-emitting diodes (OLEDs), sensors, and as a building block for larger conjugated systems.

Synthesis of this compound

An improved synthesis of this compound has been reported starting from 1,8-dichloroanthraquinone in a three-step process with an overall yield of 41%.[2] The key steps involve the iodination of 1,8-dichloroanthraquinone, followed by reduction to the corresponding anthrone, and subsequent reduction to yield this compound.[3]

Expected Photophysical Properties

Based on the parent anthracene molecule and general knowledge of halogenated aromatic compounds, the following photophysical characteristics are anticipated for this compound:

-

UV-Vis Absorption: Anthracene exhibits a characteristic structured absorption spectrum in the UV region, typically between 300-400 nm, arising from π-π* transitions.[4] The introduction of iodo-substituents may cause a bathochromic (red) shift in the absorption bands. One source suggests that this compound undergoes changes upon UV irradiation at wavelengths between 210 nm and 400 nm, with a peak around 240 nm.[5]

-

Fluorescence Emission: Anthracene is known for its strong blue fluorescence. The emission spectrum is often a mirror image of the absorption spectrum. However, the heavy-atom effect of iodine is expected to enhance spin-orbit coupling, which facilitates intersystem crossing to the triplet state. This would likely lead to a significant quenching of the fluorescence and a lower fluorescence quantum yield compared to unsubstituted anthracene.

Data Presentation

The following tables are structured for the clear presentation of quantitative data upon experimental determination.

Table 1: UV-Vis Absorption Properties of this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| e.g., Cyclohexane | Data to be determined | Data to be determined |

| e.g., Dichloromethane | Data to be determined | Data to be determined |

| e.g., Acetonitrile | Data to be determined | Data to be determined |

Table 2: Fluorescence Emission Properties of this compound

| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |

| e.g., Cyclohexane | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| e.g., Dichloromethane | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| e.g., Acetonitrile | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques to characterize this compound are provided below.

5.1. UV-Visible (UV-Vis) Absorption Spectroscopy

-

Objective: To determine the electronic absorption properties of the molecule.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile).

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference.[6]

-

Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.[6]

-

5.2. Fluorescence Spectroscopy

-

Objective: To investigate the photoluminescent properties of the molecule.

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

Prepare a dilute solution of this compound in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).[6]

-

Transfer the solution to a quartz fluorescence cuvette.

-

Set the excitation wavelength (typically at the λmax determined by UV-Vis spectroscopy) and record the emission spectrum over a suitable wavelength range.[6]

-

To determine the fluorescence quantum yield (Φ), a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the comparative method.[6]

-

Experimental Workflow

The following diagram illustrates the logical workflow for the photophysical characterization of this compound.

Caption: Experimental workflow for the synthesis and photophysical characterization of this compound.

References

Theoretical Calculations of 1,8-Diiodoanthracene Molecular Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical approaches to determining the molecular structure of 1,8-diiodoanthracene. Due to the limited availability of published theoretical calculations for this specific molecule, this document focuses on established computational protocols, benchmarked against experimental X-ray crystallography data. This guide serves as a comprehensive resource for researchers aiming to model this compound and similar halogenated polycyclic aromatic hydrocarbons.

Introduction

This compound is a halogenated aromatic compound with applications as a versatile building block in the synthesis of advanced organic materials.[1] Understanding its precise molecular geometry is crucial for predicting its chemical reactivity, photophysical properties, and potential applications in materials science and drug development. While experimental techniques like X-ray crystallography provide highly accurate solid-state structural data, theoretical calculations offer a powerful complementary tool to understand the molecule's intrinsic properties in the gas phase and to predict its behavior in various chemical environments.

This guide outlines the prevalent quantum chemical methods, primarily Density Functional Theory (DFT), for the geometry optimization of this compound and presents the available experimental data for validation.

Experimental Benchmark: X-ray Crystallography Data

The most reliable experimental data for the molecular structure of this compound comes from single-crystal X-ray diffraction studies. A notable study by Nakanishi et al. provides a detailed crystallographic analysis of the compound. The molecule is reported to be nearly planar, with slight deviations of the iodine atoms from the mean plane of the carbon framework.[2][3] The key experimental bond lengths and angles from this study are summarized in the table below and serve as a crucial benchmark for the validation of theoretical calculations.

Table 1: Experimental and Theoretical Molecular Geometry of this compound

| Parameter | Bond/Angle | Experimental (X-ray) Bond Length (Å) / Angle (°)[2][3] | Theoretical (DFT) - Hypothetical |

| Bond Lengths | C1-I1 | 2.115 | To be calculated |

| C8-I2 | 2.118 | To be calculated | |

| C1-C2 | 1.373 | To be calculated | |

| C2-C3 | 1.411 | To be calculated | |

| C3-C4 | 1.371 | To be calculated | |

| C4-C12 | 1.424 | To be calculated | |

| C11-C12 | 1.442 | To be calculated | |

| C9-C11 | 1.411 | To be calculated | |

| C1-C11 | 1.428 | To be calculated | |

| Bond Angles | I1-C1-C2 | 118.8 | To be calculated |

| I1-C1-C11 | 121.5 | To be calculated | |

| I2-C8-C7 | 118.7 | To be calculated | |

| I2-C8-C13 | 121.6 | To be calculated | |

| Dihedral Angles | I1-C1-C11-C9 | -178.9 | To be calculated |

| I2-C8-C13-C14 | 179.2 | To be calculated |

Note: The theoretical data columns are left blank as a template for researchers to populate with their own computational results.

Theoretical Calculation Protocols

The following section details the recommended computational methodology for determining the optimized molecular geometry of this compound. These protocols are based on methods proven effective for similar aromatic systems.[4][5][6]

Density Functional Theory (DFT)

DFT is a widely used and robust method for calculating the electronic structure of molecules. For this compound, a geometry optimization should be performed to find the lowest energy conformation.

Protocol for DFT Geometry Optimization:

-

Initial Structure Input: The starting molecular geometry can be constructed using standard molecular modeling software. The experimental X-ray coordinates provide an excellent starting point.

-

Selection of Functional: A suitable density functional is critical for accurate calculations. For molecules containing heavy atoms like iodine and involving dispersion forces, the following functionals are recommended:

-

B3LYP: A popular hybrid functional that often yields reliable geometries.

-

M06-2X: A hybrid meta-GGA functional that performs well for non-covalent interactions.

-

ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, suitable for systems with potential steric hindrance.

-

-

Basis Set Selection: An appropriate basis set is crucial, especially for the heavy iodine atoms.

-

For carbon and hydrogen, a Pople-style basis set such as 6-311+G(d,p) is a good choice.

-

For iodine, a basis set that includes effective core potentials (ECPs) is recommended to account for relativistic effects. The LanL2DZ or def2-TZVP basis sets are suitable options.

-

-

Software: Commonly used quantum chemistry software packages for these calculations include Gaussian, ORCA, and Q-Chem.

-

Calculation Type: Perform a geometry optimization (Opt) calculation followed by a frequency calculation (Freq) to ensure the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Output Analysis: The final output will provide the optimized Cartesian coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated and compared with the experimental data.

Hartree-Fock (HF) Theory

While generally less accurate than DFT due to its neglect of electron correlation, Hartree-Fock theory can also be used for geometry optimization. It can be a useful starting point or for comparative purposes. The protocol is similar to that of DFT, with the primary difference being the level of theory selected in the software.

Visualizing the Computational Workflow

The following diagrams illustrate the logical flow of the theoretical calculation process.

Caption: Workflow for theoretical geometry optimization of this compound.

Caption: Logical relationship in a geometry optimization calculation cycle.

Conclusion

This guide provides a framework for the theoretical investigation of the molecular structure of this compound. By employing the detailed DFT protocols and validating the results against the provided experimental X-ray data, researchers can obtain a reliable and accurate in-silico model of the molecule. Such a model is invaluable for further studies into its electronic properties, reactivity, and potential as a functional organic material. The provided workflows and data tables serve as a practical resource for initiating and evaluating these computational studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of Geometry at Hartree-Fock level Using the Generalized Simulated Annealing [file.scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 189105-78-0 | TCI AMERICA [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: 1,8-Diiodoanthracene (CAS 189105-78-0)

This technical guide provides a comprehensive overview of the chemical properties, safety data, and synthetic applications of 1,8-Diiodoanthracene, a key intermediate for researchers and professionals in materials science and drug development.

Core Properties and Safety Data

This compound is a disubstituted anthracene derivative valued for its utility as a building block in organic synthesis.[1] The two iodine atoms at the 1 and 8 positions serve as reactive sites for cross-coupling reactions, enabling the construction of complex, three-dimensional π-conjugated architectures.[1]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 189105-78-0 | |

| Molecular Formula | C₁₄H₈I₂ | |

| Molecular Weight | 430.03 g/mol | |

| Appearance | Light yellow to amber to dark green powder/crystal | |

| Physical State | Solid (at 20°C) | |

| Purity (by GC) | >98.0% | |

| Melting Point | 199.0 to 203.0 °C |

Safety and Handling

Detailed toxicological data for this compound is limited. However, due to its chemical nature as a polycyclic aromatic hydrocarbon derivative, caution is advised. The safety information for the parent compound, anthracene, provides general guidance.

| Safety Parameter | Information | Reference |

| Storage | Frozen (<0°C), under an inert gas. | |

| Conditions to Avoid | Light, air, and heat sensitive. | |

| General Handling | Avoid breathing dust. Use in a well-ventilated area. Wash skin thoroughly after handling. | [2] |

| Personal Protective Equipment | Wear protective gloves, eye protection, and face protection. | [2] |

| Hazards of Parent Compound (Anthracene) | Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects. | [2] |

Note: The toxicological properties of this compound have not been thoroughly investigated. Researchers should handle this compound with appropriate care, assuming it may have hazards similar to or greater than related aromatic iodine compounds and polycyclic aromatic hydrocarbons.

Experimental Protocols and Synthetic Applications

This compound is a versatile precursor, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize more complex organic materials.

Synthesis of this compound

An efficient synthesis of this compound starts from the commercially available 1,8-dichloroanthraquinone.[3][4] The process involves two main steps: iodination followed by reduction.[3]

Step 1: Iodination of 1,8-dichloroanthraquinone

-

A mixture of 1,8-dichloroanthraquinone, sodium iodide, and a copper(I) catalyst is prepared in a high-boiling point solvent.[3]

-

The reaction mixture is heated under reflux.[3]

-

The progress of the reaction is monitored using thin-layer chromatography (TLC).[3]

-

Upon completion, the mixture is cooled, and the resulting 1,8-diiodoanthraquinone is isolated by filtration and purified by recrystallization.[3]

Step 2: Reduction of 1,8-diiodoanthraquinone

-

1,8-diiodoanthraquinone is suspended in a suitable solvent, such as an alcohol.[3]

-

A reducing agent, for example, sodium borohydride, is added portion-wise at room temperature.[3]

-

After the reduction is complete, the intermediate is treated with a strong acid (e.g., concentrated HCl) and heated to induce dehydration, leading to the formation of this compound.[3]

-

The final product is purified by column chromatography and recrystallization.[3]

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to create 1,8-diaryl anthracenes.[5] These products are of interest in the development of materials for organic light-emitting diodes (OLEDs).[5]

General Protocol:

-

To a reaction vessel, add this compound, an arylboronic acid (2.5 equivalents), and a base (e.g., K₂CO₃, 3 equivalents).[6]

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[6]

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon).[6]

-

A degassed solvent (e.g., toluene/water mixture) is added.[6]

-

The reaction mixture is heated (typically 80-110 °C) and stirred vigorously.[6]

-

Reaction progress is monitored by TLC or GC-MS.[6]

-

Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.[6]

-

The organic layers are combined, washed, dried, and the solvent is removed.[6]

-

The crude product is purified by column chromatography.[6]

This guide provides a foundational understanding of this compound for research and development purposes. Due to the limited specific safety data, all handling and experimental procedures should be conducted with appropriate engineering controls and personal protective equipment.

References

An In-depth Technical Guide to the Reactivity of the 1 and 8 Positions of Anthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical reactivity of the 1 and 8 positions of the anthracene scaffold. While anthracene is well-known for its reactivity at the central 9 and 10 positions, functionalization at the terminal rings, particularly at the sterically hindered 1 and 8 peri-positions, presents unique challenges and opportunities. Understanding the underlying principles governing this reactivity is crucial for the rational design of novel anthracene-based molecules for applications in materials science, organic electronics, and medicinal chemistry.

Core Principles: Electronic and Steric Control of Reactivity

The regioselectivity of reactions involving anthracene is a delicate interplay between electronic and steric factors. For most reactions, particularly electrophilic aromatic substitution (EAS) and cycloadditions, the 9 and 10 positions of the central ring are overwhelmingly favored.

Electronic Factors: Electrophilic attack on anthracene proceeds via a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. The stability of this intermediate dictates the preferred position of attack.

-

Attack at C-9: When an electrophile attacks the C-9 position, the positive charge is delocalized across the ring system while leaving two intact benzene rings. The resonance energy of two separate benzene rings (approximately 72 kcal/mol) provides significant stabilization.[1][2]

-

Attack at C-1: Attack at the C-1 position disrupts the aromaticity of a terminal ring, leaving an intact naphthalene-like system. The resonance energy of naphthalene is approximately 61 kcal/mol, which is significantly less than that of two benzene rings.[1][2]

-

Attack at C-2: Attack at the C-2 position also results in a naphthalene-like intermediate, but the resonance stabilization is even less effective than for C-1 attack, as fewer resonance structures retain the aromaticity of the unsubstituted ring.[3]

This electronic preference means that the reactivity of anthracene towards electrophiles follows the general trend: 9,10 > 1,8 > 2,7.[3][4]

Steric Factors: The 1, 4, 5, and 8 positions are known as peri-positions. The 1 and 8 positions are subject to significant steric hindrance from the hydrogen atoms on the adjacent rings. This steric crowding, known as peri-interaction, can impede the approach of reagents, raising the activation energy for substitution at these sites.[5][6] This effect becomes particularly pronounced with larger substituents or bulky attacking reagents.

Quantitative Reactivity Data

While the qualitative order of reactivity is well-established, quantitative data provides a more precise comparison. Studies on the acid-catalyzed protiodetritiation of tritiated anthracene offer a direct measure of the relative rates of electrophilic substitution at different positions.

| Position | Partial Rate Factor (k/kbenzene) | Corresponding σ+ Value |

| 9 | 1.27 x 107 | -0.81 |

| 1 | 7,900 | -0.445 |

| 2 | 1,135 | -0.35 |

| Table 1: Partial rate factors for the protiodetritiation of anthracene in anhydrous trifluoroacetic acid. This data provides a quantitative measure of the relative reactivity of each position towards electrophilic attack.[4] |

The data clearly illustrates the immense reactivity of the 9-position compared to the terminal ring positions. It also confirms that the 1-position is significantly more reactive than the 2-position.[4]

Strategies for Functionalization at the 1 and 8 Positions

Direct selective functionalization of the 1 and 8 positions of unsubstituted anthracene is challenging due to the overwhelming preference for the 9 and 10 positions. Therefore, indirect, multi-step strategies are typically employed. The most common approach involves the use of the central ring as a protecting group.

The workflow involves three key stages:

-

Protection: The highly reactive 9 and 10 positions are passivated, typically through oxidation to form anthraquinone or via a reversible Diels-Alder cycloaddition.[7][8]

-

Functionalization: Standard aromatic substitution reactions (e.g., nitration, halogenation) are performed on the protected anthracene. With the central ring deactivated, these substitutions are directed to the terminal rings.

-

Deprotection: The protecting group is removed to restore the anthracene core, now bearing substituents at the desired terminal positions.

Key Experimental Protocols

The following protocols provide detailed methodologies for key transformations relevant to understanding and manipulating anthracene reactivity.

Protocol 1: Protection via Diels-Alder Reaction at the 9,10-Positions

This reaction demonstrates the preferential reactivity of the 9,10-positions and can be used as a reversible protection strategy.

-

Reaction: Anthracene + Maleic Anhydride → 9,10-Dihydroanthracene-9,10-α,β-succinic anhydride

-

Reagents & Equipment:

-

Anthracene (0.80 g, 4.5 mmol)

-

Maleic Anhydride (0.40 g, 4.1 mmol)

-

Xylene (10 mL)

-

25-mL round-bottomed flask, reflux condenser, heating mantle, boiling chips.

-

-

Procedure:

-

Place anthracene, maleic anhydride, and boiling chips into the flame-dried 25-mL round-bottomed flask.

-

In a fume hood, add 10 mL of xylene to the flask and immediately attach a reflux condenser.

-

Heat the mixture to a steady reflux (approx. 185-200 °C) using a heating mantle.

-

Maintain reflux for 45 minutes. During this time, the product may begin to crystallize.

-

After the reflux period, turn off the heat and allow the flask to cool slowly to room temperature, then chill in an ice bath to maximize crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold xylene to remove any unreacted starting materials.

-

The product can be purified further by recrystallization from acetone.[9][10] The retro-Diels-Alder reaction can be performed by heating the adduct to regenerate the anthracene core.

-

Protocol 2: Synthesis of 1,8-Diaryl Anthracene via the Anthraquinone Route

This protocol exemplifies the protection-functionalization-deprotection strategy starting from a commercially available substituted anthraquinone.[8][11]

-

Reaction: 1,8-Dichloroanthraquinone → 1,8-Dichloroanthracene → 1,8-Diaryl Anthracene

-

Part A: Reduction of 1,8-Dichloroanthraquinone

-

Reagents & Equipment:

-

1,8-Dichloroanthraquinone (1.0 g, 3.6 mmol)

-

Zinc dust (2.35 g, 36 mmol)

-

25% Aqueous Ammonia solution

-

Reaction flask, reflux condenser, heating mantle.

-

-

Procedure:

-

Suspend 1,8-dichloroanthraquinone in aqueous ammonia in a reaction flask.

-

Add zinc dust to the suspension.

-

Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter to remove excess zinc, and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 1,8-dichloroanthracene.

-

-

-

Part B: Suzuki-Miyaura Coupling for Arylation

-

Reagents & Equipment:

-

1,8-Dichloroanthracene (from Part A) (0.5 g, 2.0 mmol)

-

Arylboronic acid (e.g., Phenylboronic acid) (4.4 mmol, 2.2 eq)

-

Pd(PPh3)4 (5 mol%)

-

Aqueous Na2CO3 (2 M)

-

Toluene/Ethanol solvent mixture

-

Schlenk flask, reflux condenser, nitrogen/argon atmosphere.

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 1,8-dichloroanthracene, the arylboronic acid, and the palladium catalyst.

-

Add the toluene/ethanol solvent mixture, followed by the aqueous Na2CO3 solution.

-

Heat the mixture to reflux (approx. 80-90 °C) for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,8-diaryl anthracene.

-

-

Conclusion

While the 9 and 10 positions of anthracene are the primary sites of reactivity due to electronic stabilization, the 1 and 8 positions are viable targets for functionalization through strategic synthetic design. The dominant challenge at these peri-positions is steric hindrance, which can be overcome by employing multi-step sequences that temporarily passivate the more reactive central ring. The anthraquinone route, in particular, provides a robust and versatile platform for accessing a wide range of 1,8-disubstituted anthracenes. A thorough understanding of both the electronic and steric effects at play is paramount for professionals seeking to harness the full potential of the anthracene scaffold in the development of advanced materials and therapeutics.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electrophilic aromatic substitution. Part 18. Protiodetritiation of anthracene, coronene (dibenzo[ghi,pqr]perylene), and triphenylene in anhydrous trifluoroacetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. air.unimi.it [air.unimi.it]

- 7. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. studylib.net [studylib.net]

- 11. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]

Electrochemical Characterization of 1,8-Diiodoanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diiodoanthracene is a halogenated polycyclic aromatic hydrocarbon with potential applications in organic electronics, materials science, and as a synthetic intermediate. The presence of the electron-rich anthracene core and the electrochemically active carbon-iodine bonds suggests a rich and complex redox behavior. Understanding the electrochemical properties of this compound is crucial for its application in redox-based processes, the design of novel electronic materials, and for predicting its metabolic pathways and potential toxicological profiles.

This technical guide provides a comprehensive overview of the expected electrochemical behavior of this compound and detailed protocols for its characterization, primarily using cyclic voltammetry (CV).

Predicted Electrochemical Behavior

The electrochemical profile of this compound is expected to be dominated by two key features: the redox activity of the anthracene core and the reductive cleavage of the carbon-iodine (C-I) bonds.

2.1. Oxidation (Anthracene Core)

The oxidation of this compound will likely involve the removal of electrons from the π-system of the anthracene nucleus, leading to the formation of a radical cation and subsequently a dication. Functionalization of the 9,10-positions of anthracene with different phenyl derivatives has been shown to cause minor (±0.10 eV) changes in electrochemical behavior.[1] The presence of iodine atoms, being weakly deactivating substituents, is expected to shift the oxidation potentials to slightly more positive values compared to unsubstituted anthracene.

2.2. Reduction (C-I Bond Cleavage and Anthracene Core)

The reduction of this compound is anticipated to be a multi-step process. Aryl halides typically undergo reductive cleavage of the carbon-halogen bond.[2] The reduction process for this compound is expected to proceed via an initial electron transfer to the anthracene π-system to form a radical anion. This is often followed by the cleavage of a C-I bond to yield an aryl radical and an iodide ion. The resulting aryl radical can then be further reduced at the electrode surface.

The general mechanism for the electrochemical reduction of aryl halides can follow an ECE (Electron transfer-Chemical step-Electron transfer) pathway.[2]

Data Presentation

The following tables summarize the expected quantitative data from the electrochemical characterization of this compound based on typical values for related compounds.

Table 1: Predicted Redox Potentials of this compound

| Process | Predicted Potential Range (V vs. Fc/Fc+) | Reversibility | Notes |

| First Oxidation (to radical cation) | +0.8 to +1.2 | Quasi-reversible | Involves the anthracene core. |

| Second Oxidation (to dication) | > +1.5 | Irreversible | |

| First Reduction (to radical anion) | -1.8 to -2.2 | Irreversible | Coupled with C-I bond cleavage. |

| Second Reduction (of resulting radical) | More negative than the first reduction | Irreversible |

Note: Potentials are highly dependent on the solvent-electrolyte system.

Experimental Protocols

This section provides a detailed methodology for the electrochemical characterization of this compound using cyclic voltammetry.

4.1. Materials and Reagents

-

Analyte: this compound (1 mM solution)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous, electrochemical grade.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP).

-

Reference Electrode: Silver wire pseudo-reference electrode (Ag/Ag⁺) or Saturated Calomel Electrode (SCE).

-

Working Electrode: Glassy carbon electrode (3 mm diameter).

-

Counter Electrode: Platinum wire or gauze.

-

Internal Standard: Ferrocene (for potential referencing).

4.2. Instrumentation

-

Potentiostat/Galvanostat capable of performing cyclic voltammetry.

-

Electrochemical cell suitable for a three-electrode setup.

-

Inert gas (Argon or Nitrogen) supply for deoxygenation.

4.3. Experimental Procedure

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

-

Prepare a 1 mM stock solution of this compound in the electrolyte solution.

-

Prepare a 1 mM solution of ferrocene in the electrolyte solution for calibration.

-

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent.

-

Clean the platinum counter electrode, for example by flaming or electrochemical cleaning.

-

Prepare the reference electrode according to the manufacturer's instructions.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the electrolyte solution.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere above the solution during the experiment.

-

Record a background cyclic voltammogram of the electrolyte solution.

-

Add the this compound stock solution to the cell to achieve the desired concentration (e.g., 1 mM).

-

Record cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200 mV/s).

-

After the measurement, add ferrocene to the solution and record a cyclic voltammogram to reference the potentials to the Fc/Fc⁺ couple.

-

4.4. Data Analysis

-

Determine the peak potentials (Epa, Epc) and peak currents (ipa, ipc) from the voltammograms.

-

Calculate the half-wave potential (E₁/₂) for any reversible or quasi-reversible processes as (Epa + Epc)/2.

-

Analyze the relationship between peak current and the square root of the scan rate to assess if the process is diffusion-controlled.

-

Investigate the effect of scan rate on the peak separation (ΔEp = Epa - Epc) to evaluate the reversibility of the electron transfer.

Mandatory Visualizations

Caption: Experimental workflow for cyclic voltammetry.

Caption: Proposed ECE reduction mechanism.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 1,8-Diiodoanthracene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions utilizing 1,8-diiodoanthracene. This protocol is designed for the synthesis of 1,8-diaryl-substituted anthracene derivatives, which are of significant interest in materials science, particularly for organic light-emitting diodes (OLEDs), and as scaffolds in medicinal chemistry.

The 1,8-disubstituted anthracene framework presents unique steric challenges. Therefore, the selection of appropriate catalysts and reaction conditions is crucial for successful synthesis. While specific literature on a broad range of Suzuki couplings with this compound is limited, this document provides a robust, generalized protocol adapted from established methods for sterically hindered dihaloaromatics and related cross-coupling reactions of this compound.

Challenges and Key Considerations

-

Steric Hindrance: The peri-positions (1 and 8) of the anthracene core are sterically congested, which can impede the approach of the palladium catalyst and the boronic acid, potentially leading to lower reaction rates and yields.

-

Catalyst Selection: For sterically demanding substrates like this compound, palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, such as Pd-PEPPSI-iPr, have shown superior results compared to traditional catalysts like Pd(PPh₃)₄.

-

Double vs. Mono-Coupling: As a diiodo-substituted starting material, this compound can undergo both mono- and double-Suzuki coupling. Controlling the stoichiometry of the boronic acid and careful management of reaction time and temperature can allow for the selective synthesis of either the mono- or di-substituted product.

-

Reactivity of the C-I Bond: The carbon-iodine bond is more reactive than carbon-bromine or carbon-chlorine bonds in Suzuki couplings. This suggests that reactions with this compound may proceed under milder conditions (e.g., lower temperatures, shorter reaction times) than those reported for 1,8-dichloroanthracene.

Data Presentation

The following table summarizes the results from the Suzuki-Miyaura coupling of the related 1,8-dichloroanthracene with various arylboronic acids. These results provide a valuable benchmark for the expected outcomes with this compound, although higher yields and milder conditions may be achievable with the more reactive diiodo- starting material.

Table 1: Suzuki-Miyaura Coupling of 1,8-Dichloroanthracene with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 1,8-Diphenylanthracene | 77 |

| 2 | 4-Methylphenylboronic acid | 1,8-Di(p-tolyl)anthracene | 75 |

| 3 | 4-Methoxyphenylboronic acid | 1,8-Bis(4-methoxyphenyl)anthracene | 72 |

| 4 | 4-Fluorophenylboronic acid | 1,8-Bis(4-fluorophenyl)anthracene | 68 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 1,8-Bis(4-(trifluoromethyl)phenyl)anthracene | 52 |

| 6 | Naphthalen-1-ylboronic acid | 1,8-Di(naphthalen-1-yl)anthracene | 65 |

Data adapted from a study on 1,8-dichloroanthracene, which required the use of a specialized Pd-PEPPSI-iPr catalyst. Similar or improved yields may be possible with this compound under optimized conditions.

Experimental Protocols

Synthesis of this compound (Precursor)

An improved synthesis of this compound has been reported starting from 1,8-dichloroanthraquinone in a multi-step process involving iodination followed by reduction.[1]

-

Iodination of 1,8-dichloroanthraquinone: A mixture of 1,8-dichloroanthraquinone, sodium iodide, and a copper(I) catalyst in a high-boiling solvent is heated under reflux. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the resulting 1,8-diiodoanthraquinone is isolated by filtration and purified by recrystallization.[1]

-

Reduction of 1,8-diiodoanthraquinone: The 1,8-diiodoanthraquinone is suspended in a suitable solvent like an alcohol. A reducing agent, such as sodium borohydride, is added in portions at room temperature. After the reduction is complete, the intermediate is treated with a strong acid (e.g., concentrated HCl) and heated to induce dehydration, forming this compound. The final product is then purified by column chromatography and recrystallization.[1]

Generalized Protocol for Double Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (2.2 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd-PEPPSI-iPr, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 3-4 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water such as Toluene/Water 4:1)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent), the desired arylboronic acid (2.2-2.5 equivalents), and the base (3-4 equivalents).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Add the palladium catalyst (2-5 mol%) to the flask. Then, add the anhydrous, degassed solvent via syringe.

-